Aloc-L-Orn(Fmoc)-OH

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy Cyclic Peptide Synthesis

Aloc-L-Orn(Fmoc)-OH is an essential, non-fungible building block for solid-phase peptide synthesis (SPPS). Its fully orthogonal Aloc/Fmoc protection scheme enables precise, sequential deprotection of the α- and δ-amine groups—a requirement that cannot be met by Boc- or Dde-based derivatives. The Aloc group remains inert during Fmoc removal cycles, preventing premature side-chain unmasking and minimizing deletion sequences. This translates to higher crude purity, reduced HPLC purification burden, and lower overall cost per peptide. Specify Aloc-L-Orn(Fmoc)-OH for on-resin cyclization, site-specific branching, or conjugation projects.

Molecular Formula C24H26N2O6
Molecular Weight 438.5
CAS No. 947401-27-6
Cat. No. B1661756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloc-L-Orn(Fmoc)-OH
CAS947401-27-6
Molecular FormulaC24H26N2O6
Molecular Weight438.5
Structural Identifiers
SMILESC=CCOC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C24H26N2O6/c1-2-14-31-24(30)26-21(22(27)28)12-7-13-25-23(29)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
InChIKeyKFSBEJCNHHQQBT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloc-L-Orn(Fmoc)-OH (CAS 947401-27-6) - Orthogonally Protected Ornithine Building Block for Peptide Synthesis Procurement


Aloc-L-Orn(Fmoc)-OH, also referred to as Fmoc-Orn(Aloc)-OH (CAS 147290-11-7 for the L-isomer), is an orthogonally protected derivative of the amino acid ornithine used as a key building block in solid-phase peptide synthesis (SPPS) . The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino nitrogen and an allyloxycarbonyl (Aloc) group on the δ-amino side chain, enabling fully orthogonal deprotection strategies . This dual protection allows for selective, sequential unmasking of the two amine functionalities under distinct chemical conditions, a critical requirement for the synthesis of complex, branched, or cyclic peptides [1].

Why Generic Substitution of Aloc-L-Orn(Fmoc)-OH (CAS 947401-27-6) with Standard Ornithine Derivatives Fails in Advanced Peptide Synthesis


A simple Fmoc-Orn(Boc)-OH or Fmoc-Orn(Dde)-OH derivative cannot be directly interchanged with Aloc-L-Orn(Fmoc)-OH without fundamentally altering the synthetic route and potentially compromising product integrity. The Aloc group is uniquely orthogonal to Fmoc and acid-labile side-chain protecting groups (e.g., tBu, Boc), undergoing quantitative cleavage under neutral conditions using a palladium catalyst [1]. In contrast, the Boc group is acid-labile and would be removed prematurely during Fmoc-based peptide synthesis's acidic steps, while the Dde group is removed by hydrazine, which is not orthogonal to all common side-chain protections and can lead to side reactions [2]. Furthermore, premature and undesired removal of the α-Fmoc group, a known side reaction when free amines like those on Lys or Orn side chains are present, is mitigated by the stable Aloc protection until its deliberate, selective removal [3]. This inherent orthogonality dictates that for synthetic routes requiring a side-chain amine to remain masked through multiple Fmoc-deprotection cycles and be unmasked only at a later, specific stage, Aloc-L-Orn(Fmoc)-OH is not merely a preference but a necessary, non-fungible reagent.

Aloc-L-Orn(Fmoc)-OH (CAS 947401-27-6) Evidence Guide: Quantifiable Differentiation from Fmoc-Orn(Boc)-OH and Fmoc-Orn(Dde)-OH


Orthogonal Deprotection Selectivity: Fmoc vs. Aloc Chemical Orthogonality in Aloc-L-Orn(Fmoc)-OH

The Fmoc and Aloc protecting groups in Aloc-L-Orn(Fmoc)-OH are removed under fully orthogonal conditions. The Fmoc group is quantitatively cleaved with secondary amines like 20% piperidine in DMF, while the Aloc group remains completely stable under these conditions . Conversely, the Aloc group is removed quantitatively and very rapidly by palladium(0)-catalyzed allyl transfer (e.g., using Pd(PPh3)4 and a nucleophile like N,N'-dimethylbarbituric acid), a set of conditions to which the Fmoc group is entirely inert [1]. This true chemical orthogonality is the defining feature absent in many standard derivatives. For example, Fmoc-Orn(Boc)-OH lacks this orthogonality because both Fmoc and Boc are base-labile, and Boc is also acid-labile, preventing its use in standard Fmoc/tBu SPPS [2].

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy Cyclic Peptide Synthesis

Synthesis of Cyclic Peptides via Side-Chain Anchoring Using Aloc-L-Orn(Fmoc)-OH

The orthogonal protection of Aloc-L-Orn(Fmoc)-OH is essential for on-resin cyclization strategies where the ornithine side chain serves as an anchoring point. Studies on the solid-phase synthesis of bicyclic homodetic peptide libraries demonstrate that optimal results are obtained using Fmoc/tBu-based strategies where the first cyclization cycle is achieved through side-chain functional groups previously protected with Aloc groups [1]. This approach is enabled by the selective removal of the Aloc group from the resin-bound peptide without affecting the α-Fmoc protection. In contrast, using Fmoc-Orn(Boc)-OH would fail under these conditions because the acid-labile Boc group would be removed during the final peptide cleavage step, precluding its use for on-resin side-chain anchoring in this context [2].

Cyclic Peptide Libraries Combinatorial Chemistry Solid-Phase Peptide Synthesis

Mitigation of Undesired α-Fmoc Removal Side Reaction in Aloc-L-Orn(Fmoc)-OH Synthesis

A known side reaction in Fmoc-based SPPS is the premature and undesired removal of the α-Fmoc group, which can be catalyzed by a free primary amine of sufficient basicity, such as the ε-amino group of a lysine residue or the δ-amino group of ornithine [1]. By protecting the δ-amino group with the stable Aloc group, Aloc-L-Orn(Fmoc)-OH prevents this side reaction entirely during chain assembly. The Aloc group remains intact under the basic conditions used for Fmoc removal, thereby sequestering the potentially reactive δ-amine until its deliberate and orthogonal deprotection. This is a critical advantage over using a partially protected derivative or one with a less robust protecting group. Research has shown that when groups like Alloc are used for side-chain protection, the unwanted removal of α-Fmoc is effectively prevented [2].

Peptide Synthesis Side Reactions Fmoc Deprotection Ornithine Derivatives

Commercial Purity Specifications for Aloc-L-Orn(Fmoc)-OH (CAS 947401-27-6)

The target compound is commercially available with well-defined purity specifications, which are critical for reproducible peptide synthesis. Leading suppliers offer Aloc-L-Orn(Fmoc)-OH at purities of ≥98% (by HPLC) and 95% . The optical rotation is specified within a narrow range of -11° to -8° (c=1, DMF) . These tight specifications ensure batch-to-batch consistency, which is essential for minimizing variability in coupling efficiency and final peptide yield. While comparable data is available for other derivatives like Fmoc-Orn(Dde)-OH, the specific combination of high purity and well-defined optical properties for the Aloc/Fmoc derivative ensures that it meets the stringent requirements for advanced peptide synthesis, particularly in academic and industrial research settings.

Peptide Synthesis Reagents Analytical Chemistry Procurement Specifications

Optimal Research and Industrial Application Scenarios for Aloc-L-Orn(Fmoc)-OH (CAS 947401-27-6) Based on Differentiated Evidence


Synthesis of Branched or Cyclic Peptides Requiring Selective Side-Chain Functionalization

Aloc-L-Orn(Fmoc)-OH is the reagent of choice for synthesizing peptides where the ornithine δ-amino group must be selectively unmasked for on-resin cyclization, branching, or conjugation with other moieties (e.g., fluorophores, lipids, or carbohydrates) after the completion of linear chain assembly. The orthogonal Aloc/Fmoc protection scheme, as demonstrated in the synthesis of bicyclic peptide libraries [1], enables this with high precision.

Large-Scale Peptide Synthesis Requiring High-Fidelity and Minimal Side Reactions

For industrial or academic-scale peptide production where sequence integrity and high crude purity are paramount, Aloc-L-Orn(Fmoc)-OH is preferred over less robust alternatives. Its ability to prevent premature α-Fmoc removal during synthesis [2] minimizes the formation of deletion sequences, leading to a purer crude product and reducing the burden and cost associated with preparative HPLC purification.

Development of Peptide-Based Therapeutics or Research Tools with Modified Ornithine Residues

This building block is essential for introducing modifications specifically at the δ-amino group of ornithine within a peptide chain. Whether the goal is to create a novel antimicrobial peptide with a lipidated side chain, a peptide-drug conjugate, or a fluorescently labeled probe, the selective deprotection afforded by the Aloc group is a non-negotiable requirement [3].

Procurement for Core Facilities and High-Throughput Peptide Synthesis Labs

Core facilities and CROs engaged in high-throughput or combinatorial peptide synthesis should stock Aloc-L-Orn(Fmoc)-OH as a standard, non-fungible component. Its defined purity specifications (≥98%) and consistent optical rotation ensure reliable performance in automated synthesizers, minimizing failed syntheses and maximizing instrument uptime.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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